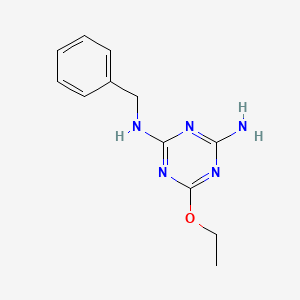
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This three-component condensation reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization . Microwave-assisted methods have also been employed to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles replace substituents on the ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles that target the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Electrophiles: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly against triple-negative breast cancer cells. Its selective antiproliferative activity makes it a candidate for further drug development.
Materials Science: Triazine derivatives are used in the production of polymer photostabilizers and other materials with enhanced properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful for studying cellular pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The exact molecular pathways may include inhibition of enzymes and disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines: These compounds share a similar triazine core and have been studied for their antiproliferative activity.
Benzimidazolyl-1,3,5-Triazines: These analogs have shown antiviral activity and are structurally related to N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE.
Uniqueness
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its selective activity against certain cancer cell lines and potential for further functionalization make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
62096-90-6 |
|---|---|
Molekularformel |
C12H15N5O |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17) |
InChI-Schlüssel |
NBPULPYJTQMWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
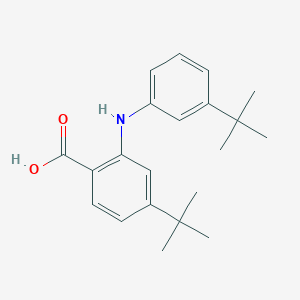

![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
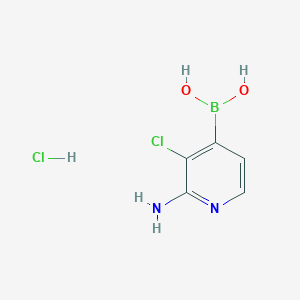
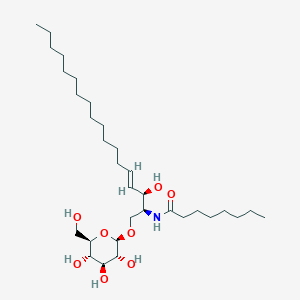

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
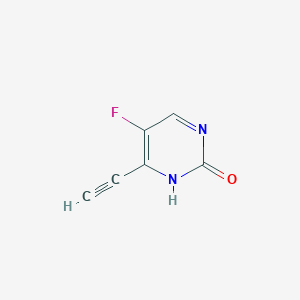
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
